
5-Methyl-6-propan-2-ylpyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6-propan-2-ylpyran-2-one, also known as Maltol, is a naturally occurring organic compound found in various plants, including pine needles, roasted malt, and larch bark. Maltol has a sweet aroma and is commonly used as a flavor enhancer in the food industry. However, Maltol has also been found to have potential applications in scientific research due to its unique properties.
Mecanismo De Acción
5-Methyl-6-propan-2-ylpyran-2-one has been found to have antioxidant properties due to its ability to scavenge free radicals. This compound has also been found to chelate metal ions, which can prevent metal-mediated oxidative damage.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This compound has also been found to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-6-propan-2-ylpyran-2-one has several advantages for lab experiments, including its low toxicity and high solubility in water. However, this compound's sweet aroma can interfere with some experiments, and its ability to chelate metal ions can also interfere with certain assays.
Direcciones Futuras
There are several future directions for research on 5-Methyl-6-propan-2-ylpyran-2-one. One potential area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another potential area of research is the development of new methods for the synthesis of this compound and its derivatives. Additionally, further research is needed to fully understand this compound's mechanism of action and its potential applications in various scientific research fields.
Conclusion
In conclusion, this compound is a naturally occurring organic compound that has potential applications in various scientific research fields. This compound's unique properties make it a valuable compound for research purposes, including its antioxidant properties and ability to chelate metal ions. However, further research is needed to fully understand this compound's mechanism of action and its potential applications in various scientific research fields.
Métodos De Síntesis
5-Methyl-6-propan-2-ylpyran-2-one can be synthesized through various methods, including the reaction of 3-hydroxy-2-methyl-4-pyrone with formaldehyde or the oxidation of maltose. However, the most common method of synthesis involves the condensation of 3-hydroxy-2-methyl-4-pyrone with ethyl acetoacetate in the presence of a catalyst.
Aplicaciones Científicas De Investigación
5-Methyl-6-propan-2-ylpyran-2-one has been found to have potential applications in various scientific research fields, including chemistry, biochemistry, and pharmacology. This compound's unique properties make it a valuable compound for research purposes.
Propiedades
Número CAS |
188964-13-8 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
5-methyl-6-propan-2-ylpyran-2-one |
InChI |
InChI=1S/C9H12O2/c1-6(2)9-7(3)4-5-8(10)11-9/h4-6H,1-3H3 |
Clave InChI |
OCDCAHCHUWAFGY-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=O)C=C1)C(C)C |
SMILES canónico |
CC1=C(OC(=O)C=C1)C(C)C |
Sinónimos |
2H-Pyran-2-one,5-methyl-6-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,6-trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B71583.png)
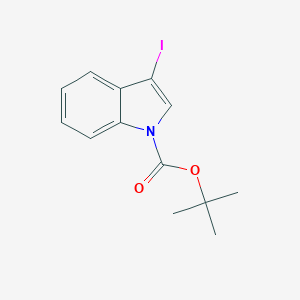
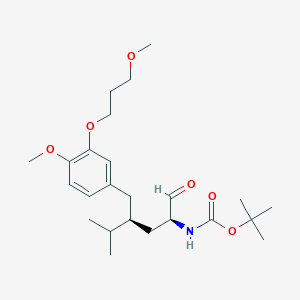
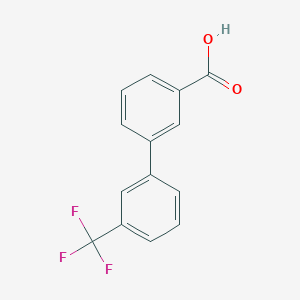



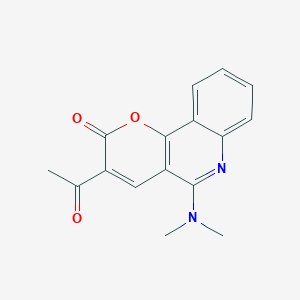


![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B71599.png)
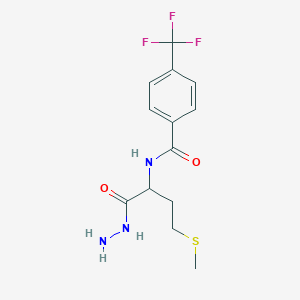
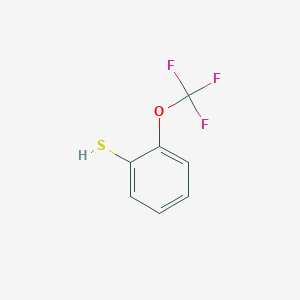
![3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile](/img/structure/B71610.png)